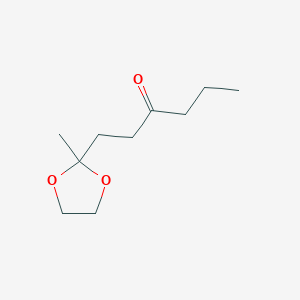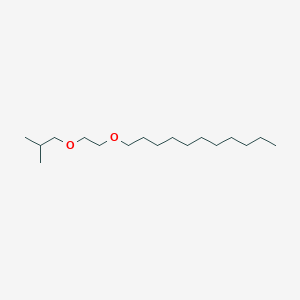
1-Isobutoxy-2-undecyloxy-ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutoxy-2-undecyloxy-ethane is an organic compound with the molecular formula C17H36O2. It consists of 17 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . This compound is characterized by its unique structure, which includes an isobutoxy group and an undecyloxy group attached to an ethane backbone.
Métodos De Preparación
The synthesis of 1-Isobutoxy-2-undecyloxy-ethane can be achieved through various synthetic routes. One common method involves the reaction of isobutyl alcohol with undecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Isobutoxy-2-undecyloxy-ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Isobutoxy-2-undecyloxy-ethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving lipid membranes due to its amphiphilic nature.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to interact with biological membranes.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism by which 1-Isobutoxy-2-undecyloxy-ethane exerts its effects involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various molecular targets and pathways, including those involved in cell signaling and transport .
Comparación Con Compuestos Similares
Similar compounds to 1-Isobutoxy-2-undecyloxy-ethane include other alkoxyalkanes such as:
- 1-Methoxy-2-decyloxy-ethane
- 1-Ethoxy-2-octyloxy-ethane
- 1-Propoxy-2-hexyloxy-ethane
Compared to these compounds, this compound is unique due to its specific combination of isobutoxy and undecyloxy groups, which confer distinct physical and chemical properties .
Propiedades
Número CAS |
108063-06-5 |
|---|---|
Fórmula molecular |
C17H36O2 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
1-[2-(2-methylpropoxy)ethoxy]undecane |
InChI |
InChI=1S/C17H36O2/c1-4-5-6-7-8-9-10-11-12-13-18-14-15-19-16-17(2)3/h17H,4-16H2,1-3H3 |
Clave InChI |
OUUHXPMXLSZUDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOCCOCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


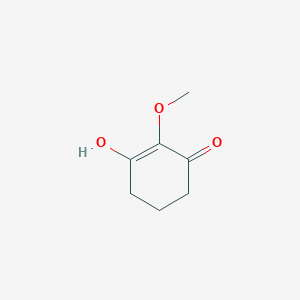
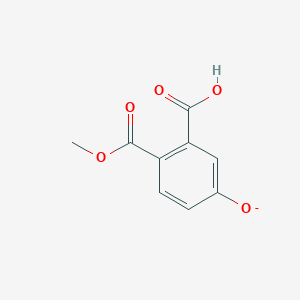
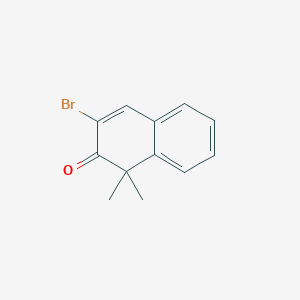
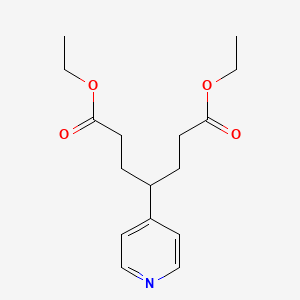
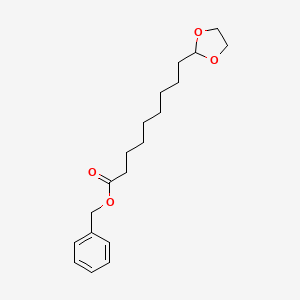
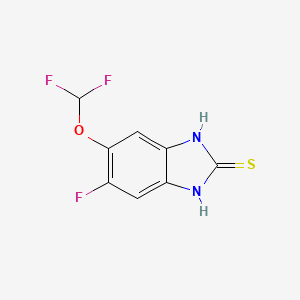
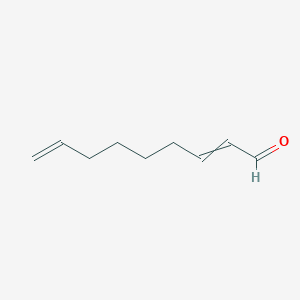
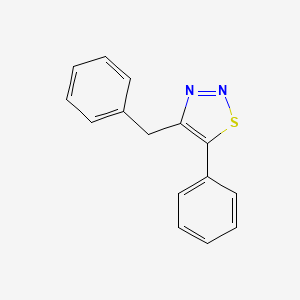
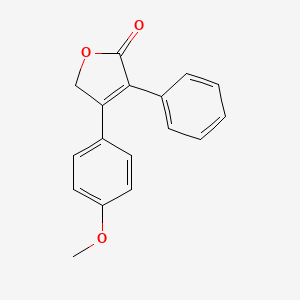
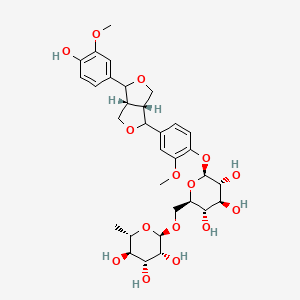
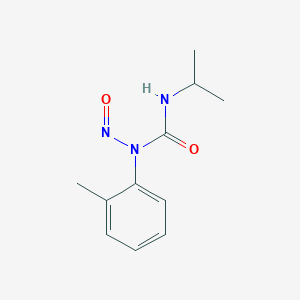
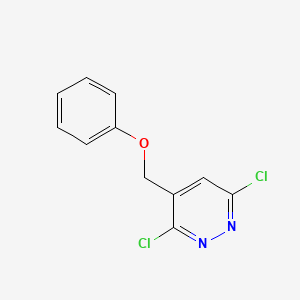
silane](/img/structure/B14331173.png)
